molecular formula C19H18N4O3S B2608721 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide CAS No. 1252929-13-7

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide

Cat. No.: B2608721
CAS No.: 1252929-13-7
M. Wt: 382.44
InChI Key: IDFOCRMGXZDQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds related to 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide have been synthesized and studied for their antimicrobial properties. A study by Hossan et al. (2012) on pyridines, pyrimidinones, oxazinones, and their derivatives, synthesized as antimicrobial agents, showed good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid used as reference drugs (Hossan et al., 2012).

Enzyme Inhibition for Cancer Therapy

Gangjee et al. (2008) synthesized compounds as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, which are crucial in the treatment of cancer. The study indicated that the scaffold of 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine is highly conducive to dual human TS-DHFR inhibitory activity, with some compounds showing potent inhibitory activities (Gangjee et al., 2008).

Anti-Inflammatory and Analgesic Activities

Compounds synthesized from related chemical structures have been evaluated for anti-inflammatory and analgesic activities. A study by Amr et al. (2007) showed that many synthesized compounds exhibited good anti-inflammatory activity, comparable to Prednisolone® as a reference drug (Amr et al., 2007).

CNS Depressant Activity

Some derivatives of thieno[2,3-d]pyrimidin have been synthesized and evaluated for their central nervous system depressant activity. Research by Manjunath et al. (1997) demonstrated that certain synthesized compounds showed marked sedative action, indicating potential applications in treating CNS-related disorders (Manjunath et al., 1997).

Properties

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(3-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-2-3-8-22-18(25)17-15(7-9-27-17)23(19(22)26)12-16(24)21-14-6-4-5-13(10-14)11-20/h4-7,9-10H,2-3,8,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFOCRMGXZDQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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